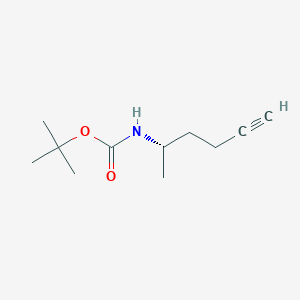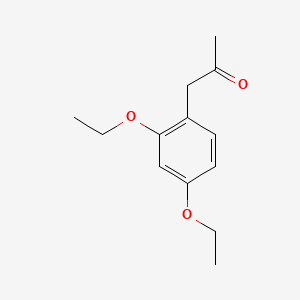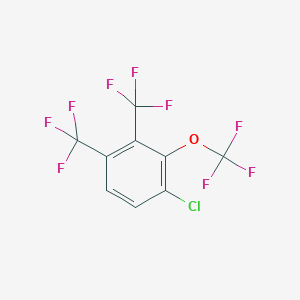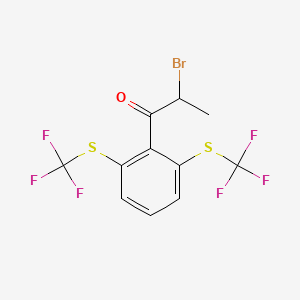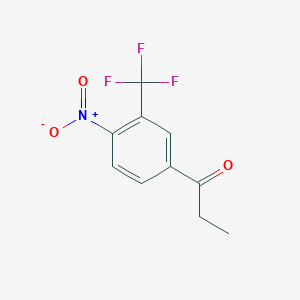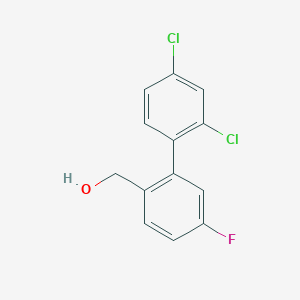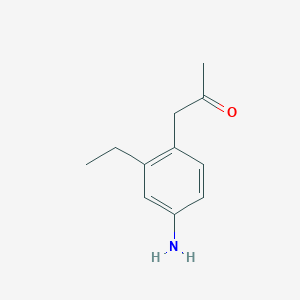
4,7-Dibromoindan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromoindan-2-one is an organic compound with the molecular formula C9H6Br2O. It is a white to light yellow solid that is soluble in various organic solvents such as ether and ethanol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,7-dibromoindan-2-ol.
Oxidation Reactions: Oxidation can lead to the formation of 4,7-dibromoindan-2-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted indanones depending on the nucleophile used.
Reduction: 4,7-dibromoindan-2-ol.
Oxidation: 4,7-dibromoindan-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromoindan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dibromo-1,2,3-benzothiadiazole
- 4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine
- 4,7-Dibromo-2,1,3-benzoselenadiazole
Comparison: 4,7-Dibromoindan-2-one is unique due to its indanone core structure, which imparts different reactivity and properties compared to other dibromo-substituted compounds. For instance, 4,7-dibromo-1,2,3-benzothiadiazole and 4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine are more commonly used in the synthesis of dyes and electronic materials, whereas this compound is more versatile in organic synthesis and pharmaceutical applications .
Eigenschaften
Molekularformel |
C9H6Br2O |
|---|---|
Molekulargewicht |
289.95 g/mol |
IUPAC-Name |
4,7-dibromo-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |
InChI-Schlüssel |
CWNJXWWDHPYEPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC2=C(C=CC(=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


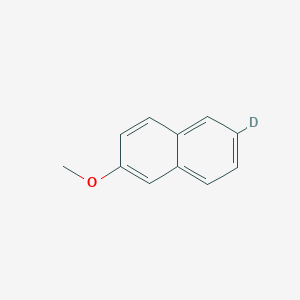
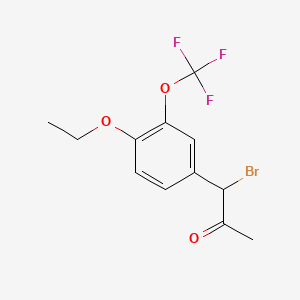
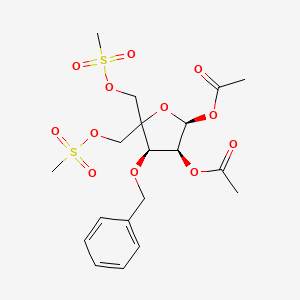
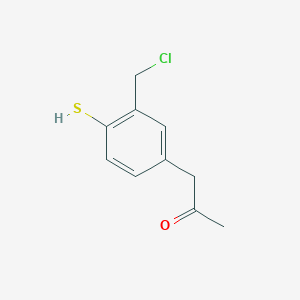
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
